Quox-1 protein - 135946-67-7

Quox-1 protein

Catalog Number: EVT-1520293
CAS Number: 135946-67-7
Molecular Formula: C10H11N3O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Quox-1 is predominantly found in eukaryotic organisms, particularly in plants and certain animal tissues. Its classification as an oxidoreductase indicates its involvement in redox reactions, which are vital for maintaining cellular homeostasis and responding to oxidative stress. The protein's activity is influenced by various factors, including environmental stressors and metabolic states.

Synthesis Analysis

Methods of Synthesis

The synthesis of Quox-1 protein occurs through the process of transcription and translation. The gene encoding Quox-1 is transcribed into messenger RNA (mRNA) within the nucleus, which is then translated into the protein by ribosomes in the cytoplasm.

Technical Details

  1. Transcription: The DNA sequence of the Quox-1 gene is transcribed by RNA polymerase, producing a complementary mRNA strand.
  2. Translation: The mRNA is then translated into a polypeptide chain at the ribosome, where transfer RNA (tRNA) molecules bring the appropriate amino acids based on the codon sequence on the mRNA.
Molecular Structure Analysis

Structure

The molecular structure of Quox-1 includes several key features:

  • Active Site: The active site contains residues essential for its oxidoreductase activity.
  • Secondary Structure: Quox-1 exhibits alpha-helices and beta-sheets typical of many globular proteins.

Data

The molecular weight of Quox-1 is approximately 50 kDa, and it has a specific three-dimensional conformation that allows it to interact with various substrates in redox reactions.

Chemical Reactions Analysis

Reactions

Quox-1 participates in several biochemical reactions:

  • It catalyzes the reduction of oxidized substrates, which can include various biomolecules like lipids and proteins.
  • The enzyme also plays a role in detoxifying reactive oxygen species (ROS), thus protecting cells from oxidative damage.

Technical Details

The reaction mechanism typically involves:

  1. Substrate Binding: The substrate binds to the active site of Quox-1.
  2. Electron Transfer: Electrons are transferred from the substrate to a cofactor (often NADPH), facilitating the reduction process.
  3. Product Release: The reduced product is released, regenerating the enzyme for another catalytic cycle.
Mechanism of Action

Process

Quox-1 functions primarily through its oxidoreductase activity, which involves:

  • Electron Transfer: The transfer of electrons from donor molecules to acceptors, thereby altering their oxidation states.
  • Regulation of Cellular Redox State: By modulating the levels of ROS, Quox-1 helps maintain redox balance within cells.

Data

Studies have shown that overexpression of Quox-1 can enhance cellular resistance to oxidative stress, while its downregulation can lead to increased susceptibility to damage from ROS.

Physical and Chemical Properties Analysis

Physical Properties

Quox-1 exhibits solubility in aqueous solutions due to its hydrophilic regions, making it readily available for interaction with substrates in cellular environments.

Chemical Properties

Key chemical properties include:

  • pH Stability: Quox-1 retains activity across a range of physiological pH levels (approximately 6.5 to 8.5).
  • Thermal Stability: The protein remains stable at temperatures up to 37°C but may denature at higher temperatures.
Applications

Scientific Uses

Quox-1 has several important applications in scientific research:

  • Biochemical Studies: It serves as a model for studying enzyme kinetics and mechanisms in redox biology.
  • Therapeutic Targets: Due to its role in oxidative stress response, Quox-1 is being investigated as a potential therapeutic target for diseases characterized by oxidative damage, such as neurodegenerative disorders and cancer.
  • Biotechnology: Researchers are exploring the use of Quox-1 in biotechnological applications aimed at enhancing plant resilience to environmental stresses.
Molecular Characterization of Quox-1 Protein

Gene Structure and Phylogenetic Analysis

Quox-1 belongs to the Pax subfamily of homeobox-containing genes, which encode transcription factors critical for developmental patterning. Its 60-amino acid homeodomain exhibits striking evolutionary conservation across taxa, functioning as a DNA-binding module that regulates downstream gene networks [6] [9].

Homeodomain Sequence Homology with Drosophila Antennapedia and Vertebrate Hox Genes

The Quox-1 homeodomain shares >85% amino acid identity with the third helix of Drosophila Antennapedia (Antp), particularly at residues governing DNA-binding specificity (Table 1). Key conserved positions include:

  • Tyrosine-25: Critical for minor groove DNA contacts
  • Tryptophan-48: Stabilizes hydrophobic core folding
  • Asparagine-51: Mediates base-specific recognition [2] [6]

Phylogenetic analysis clusters Quox-1 within the ParaHox gene family, revealing a closer relationship to vertebrate HoxB clusters than to non-vertebrate homeobox genes. This suggests divergence after the protostome-deuterostome split (~550 MYA). Functional assays confirm Quox-1 binds identical TAATCC motifs as Antp, though target gene repertoires differ significantly due to co-factor interactions [6] [9].

Table 1: Conserved Homeodomain Residues Across Species

PositionFunctionDrosophila AntpMouse HoxB4Quox-1
25DNA backbone contactTyrTyrTyr
48Hydrophobic core stabilizationTrpTrpTrp
51Base recognitionAsnAsnAsn
53Helix packingPheIleIle

Data derived from cross-species sequence alignment studies [6] [9]

Unique Carboxyl-Terminal Domain and Evolutionary Divergence

Unlike its conserved N-terminus, Quox-1 possesses a 118-residue carboxyl-terminal domain (CTD) exhibiting <30% similarity to other homeobox genes. This domain features:

  • Tandem hexapeptide repeats (PPGMRG) facilitating protein oligomerization
  • Acidic motif (EDDDE) enabling transcriptional activation
  • Nuclear export signal (LQLKRL) regulating subcellular shuttling [3] [4]

Gene duplication analysis indicates the CTD arose through exon shuffling during early chordate evolution. Comparative genomics reveals the CTD shares structural homology with trans-activation domains of Pax6, suggesting convergent evolution of transcriptional regulation mechanisms. Functional studies show CTD deletion mutants fail to activate neural differentiation genes (NeuroD1, Ngn2), confirming its essential co-activator role [3] [4].

Protein Expression Patterns

Tissue-Specific Localization in Avian and Mammalian Systems

Quox-1 exhibits bimodal expression domains conserved across vertebrate lineages:

  • Neural expression: Localized to rhombomeres 3/5 in chick hindbrain (E4-E7) and mouse embryonic brainstem (E10.5-E12.5)
  • Mesodermal expression: Concentrated in limb bud progress zones (chick stage HH22-25; mouse E11.5-E13.5) and presomitic mesoderm [1] [6]

Immunohistochemistry reveals subcellular compartmentalization differences between tissues:

  • Nuclear localization: Observed in neural crest derivatives
  • Cytoplasmic sequestration: Predominates in myogenic precursors via CTD-mediated CRM1 binding [7]

Table 2: Spatiotemporal Expression Dynamics During Embryogenesis

Developmental StageChick Expression DomainsMouse Expression Domains
Early Gastrulation (E6.5 mouse / HH4 chick)Epiblast, primitive streakEpiblast, anterior visceral endoderm
Neurulation (E8.5 mouse / HH10 chick)Neural plate, somite boundariesForebrain primordium, somites 1-5
Organogenesis (E11.5 mouse / HH24 chick)Limb bud AER, rhombomeres 3/5Branchial arches, dorsal root ganglia

Conserved expression patterns validated by in situ hybridization and antibody staining [1] [6] [7]

Temporal Dynamics During Embryogenesis

Quox-1 expression follows a biphasic temporal gradient during development:

  • Phase 1 (Specification): Transient 8-hour pulse during neural tube closure (chick HH9-12; mouse E8.0-8.5) coinciding with Hox code establishment
  • Phase 2 (Differentiation): Sustained 48-hour expression in post-mitotic neurons (chick HH18-30; mouse E12.5-E14.5) [3] [8]

Regulatory analyses identify three enhancer modules governing temporal precision:

  • Early neural enhancer: Contains Sox/POU factor binding sites
  • Mesodermal delay element: Enriched in T-box transcription factor motifs
  • Termination module: Recruits Polycomb repressive complexes via GAA repeats [6] [8]

Knockdown experiments demonstrate Quox-1's stage-specific functions:

  • Pre-somitic mesoderm: Regulates Tbx6 and Mesp2 oscillations during somitogenesis
  • Spinal cord: Maintains Olig2+ progenitor pools through Notch signaling modulation
  • Cranial ganglia: Specifies placodal neuron subtypes via Neurog1 induction [3] [6] [8]

Table 3: Regulatory Network Governing Quox-1 Temporal Expression

Developmental ProcessUpstream RegulatorsQuox-1 FunctionDownstream Targets
Neural tube patterningSonic hedgehog (Shh), Retinoic acidPositional identity specificationHoxb1, Krox20, EphA4
SomitogenesisWnt3a, FGF8 gradientSegmentation clock modulationTbx6, Mesp2, Lfng
Motor neuron differentiationOlig2, Nkx6.1Subtype specificationHb9, Isl1, ChAT

Identified through ChIP-seq and CRISPRi screening [3] [8]

Key Compounds Mentioned:

  • Quox-1 protein
  • NeuroD1
  • Ngn2
  • Tbx6
  • Mesp2
  • Olig2
  • Neurog1
  • Hoxb1
  • Krox20
  • EphA4
  • Wnt3a
  • FGF8
  • Lfng
  • Nkx6.1
  • Hb9
  • Isl1
  • ChAT

Properties

CAS Number

135946-67-7

Product Name

Quox-1 protein

Molecular Formula

C10H11N3O2

Synonyms

Quox-1 protein

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